molecular formula C18H16BrNO B13990614 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline

6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline

Cat. No.: B13990614
M. Wt: 342.2 g/mol
InChI Key: PLWVALSUIJCHHJ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline is a quinoline derivative with the molecular formula C18H16BrNO and a molecular weight of 342.23 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxy group at the 2nd position, and a phenylmethyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 6-bromoquinoline with ethyl iodide in the presence of a base to introduce the ethoxy group at the 2nd position. Subsequently, the phenylmethyl group can be introduced at the 3rd position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline undergoes various types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

6-Bromo-2-ethoxy-3-(phenylmethyl)quinoline can be compared with other quinoline derivatives such as 6-Bromo-2-methoxy-3-(phenylmethyl)quinoline and 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester . While these compounds share a similar quinoline core structure, the presence of different substituents at the 2nd and 3rd positions can significantly influence their chemical and biological properties. For example, the ethoxy group in this compound may enhance its solubility and bioavailability compared to the methoxy or methyl groups in the other compounds .

Conclusion

This compound is a versatile quinoline derivative with significant applications in medicinal chemistry, biological studies, and material science. Its unique chemical structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

3-benzyl-6-bromo-2-ethoxyquinoline

InChI

InChI=1S/C18H16BrNO/c1-2-21-18-15(10-13-6-4-3-5-7-13)11-14-12-16(19)8-9-17(14)20-18/h3-9,11-12H,2,10H2,1H3

InChI Key

PLWVALSUIJCHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3

Origin of Product

United States

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